C22 Ceramide

Descripción general

Descripción

C22-Ceramida, también conocida como N-Behenoil-D-eritro-esfingosina, es un esfingolípido bioactivo. Las ceramidas son una clase de esfingolípidos que desempeñan funciones cruciales en los procesos celulares, incluida la diferenciación celular, la proliferación y la apoptosis. La C22-Ceramida se caracteriza por su larga cadena acílica, que consta de 22 átomos de carbono. Este compuesto está involucrado en diversas funciones biológicas y se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades como el cáncer, la diabetes y los trastornos cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La C22-Ceramida se puede sintetizar mediante varios métodos. Un enfoque común implica la condensación de esfingosina con ácido behénico (ácido docosanoico) en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y la 4-dimetilaminopiridina (DMAP). La reacción se realiza normalmente en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto resultante se purifica luego mediante cromatografía en columna .

Métodos de producción industrial: La producción industrial de C22-Ceramida a menudo implica el uso de procesos biotecnológicos. La fermentación microbiana utilizando levadura o bacterias genéticamente modificadas puede producir grandes cantidades de esfingosina, que luego se acila con ácido behénico para formar C22-Ceramida. Este método es ventajoso debido a su escalabilidad y rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La C22-Ceramida sufre diversas reacciones químicas, que incluyen:

Oxidación: La C22-Ceramida puede oxidarse para formar ceramida-1-fosfato, un lípido bioactivo involucrado en la señalización celular.

Reducción: La reducción de C22-Ceramida puede producir dihidroceramida, que tiene funciones biológicas distintas en comparación con la ceramida.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o ceramida quinasa en presencia de ATP.

Reducción: Borohidruro de sodio o dihidroceramida sintasa.

Sustitución: Fosfocolina transferasa en presencia de fosfatidilcolina.

Productos principales:

- Ceramida-1-fosfato

- Dihidroceramida

- Esfingomielina

Aplicaciones Científicas De Investigación

Metabolic Health and Cardiovascular Disease

Recent studies have highlighted the role of ceramides, particularly C22 ceramide, in metabolic health and cardiovascular disease. Elevated levels of ceramides are associated with increased insulin resistance and cardiovascular risks. However, specific very-long-chain ceramides like C22 have been linked to a reduced incidence of coronary heart disease and all-cause mortality.

Case Study: Framingham Heart Study

- Objective : To investigate the genetic architecture of circulating ceramides.

- Findings : Increased plasma concentrations of this compound were associated with a decreased risk of coronary heart disease and heart failure. For each 3-unit increase in plasma C22 levels, the relative risks for coronary heart disease, heart failure, and all-cause mortality were significantly lower (0.79, 0.75, and 0.78 respectively) after adjusting for traditional cardiovascular risk factors .

Dermatological Applications

This compound plays a crucial role in skin barrier function and hydration. It is a key component of the stratum corneum lipid matrix, which is essential for maintaining skin integrity.

Research Findings

- Studies have shown that topical application of this compound can improve skin barrier properties by enhancing the lipid composition of the stratum corneum. This results in better hydration and protection against environmental stressors .

- Clinical Implications : Products containing this compound are being developed for treating dry skin conditions and enhancing overall skin health.

Cellular Signaling and Apoptosis

This compound is involved in various cellular signaling pathways, particularly those related to apoptosis (programmed cell death). It acts as a second messenger in signaling cascades that regulate cell survival and death.

Mechanistic Insights

- This compound has been shown to permeabilize mitochondrial membranes during apoptosis, facilitating the release of pro-apoptotic factors . This property makes it a target for cancer research where modulation of apoptosis is critical for therapeutic interventions.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been implicated in regulating stress responses in neuronal cells.

Case Study: Neuroprotection Mechanism

- In models of neurodegeneration, this compound has been shown to activate protective pathways that enhance cellular resilience against stressors . This suggests potential applications in treating neurodegenerative diseases.

Summary Table of Applications

Mecanismo De Acción

La C22-Ceramida ejerce sus efectos a través de varios mecanismos:

- Apoptosis: La C22-Ceramida promueve la apoptosis al activar las caspasas y otras proteínas proapoptóticas. También interrumpe la integridad de la membrana mitocondrial, lo que lleva a la liberación de citocromo c y la activación de la vía apoptótica intrínseca.

- Señalización celular: La C22-Ceramida modula diversas vías de señalización, incluida la vía de la quinasa de proteína activada por mitógeno (MAPK) y la vía de la quinasa de proteína C (PKC). Actúa como un segundo mensajero en estas vías, influenciando las respuestas celulares al estrés y la inflamación .

- Objetivos moleculares: La C22-Ceramida se dirige a varias proteínas, incluidas las fosfatasas de proteínas activadas por ceramida (CAPP) y las quinasas de proteínas activadas por ceramida (CAPK), que regulan la progresión del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

La C22-Ceramida se puede comparar con otras ceramidas en función de la longitud de su cadena acílica y las funciones biológicas:

- C16-Ceramida: Conocida por su papel en la promoción de la apoptosis e inhibición de la proliferación celular. Forma canales más grandes en las membranas en comparación con la C22-Ceramida .

- C18-Ceramida: Implicada en la disfunción metabólica y el declive de la función cardíaca. Tiene una cadena acílica más corta y diferentes propiedades biofísicas en comparación con la C22-Ceramida .

- C24-Ceramida: Esencial para mantener una barrera cutánea funcional. Tiene una cadena acílica más larga y está involucrada en diferentes procesos celulares en comparación con la C22-Ceramida .

Singularidad de la C22-Ceramida: La C22-Ceramida es única debido a la longitud específica de su cadena acílica, que influye en sus propiedades biofísicas y funciones biológicas. Tiene roles distintos en la señalización celular y la apoptosis en comparación con otras ceramidas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Compuestos similares:

- C16-Ceramida

- C18-Ceramida

- C24-Ceramida

Actividad Biológica

C22 ceramide, a member of the sphingolipid family, plays a crucial role in various biological processes, including cell signaling, apoptosis, and cellular metabolism. This article explores the biological activity of this compound through a detailed examination of its biochemical properties, clinical implications, and relevant research findings.

Overview of Ceramides

Ceramides are bioactive sphingolipids formed by the condensation of sphingosine and fatty acids. They are integral components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound (C22:0) specifically is synthesized by ceramide synthases that utilize acyl-CoA substrates of varying chain lengths.

Synthesis and Metabolism:

this compound is primarily synthesized by ceramide synthases 2 and 3 (CERS2 and CERS3), which are responsible for creating very-long-chain ceramides. These enzymes play a pivotal role in maintaining sphingolipid homeostasis within cells. The synthesis occurs via both de novo pathways and salvage pathways, where sphingolipids are recycled from sphingosine .

Role in Cellular Functions:

this compound is implicated in several cellular functions:

- Apoptosis: It acts as a pro-apoptotic signal, promoting programmed cell death in response to stressors.

- Inflammation: Elevated levels of ceramides can trigger inflammatory responses, linking them to various chronic diseases .

- Metabolic Regulation: this compound influences insulin signaling pathways, with high levels being associated with insulin resistance and metabolic disorders .

Clinical Implications

Recent studies have highlighted the significance of this compound in cardiovascular health and metabolic diseases:

- Cardiovascular Disease (CVD): Elevated plasma levels of this compound have been linked to increased risks of coronary heart disease (CHD) and heart failure. For instance, a study indicated that higher plasma concentrations of specific very-long-chain ceramides were associated with a decreased risk of CHD and heart failure .

- Type 2 Diabetes (T2D): Research has shown that certain ceramides, including C22:0, correlate with T2D risk. In one study, elevated levels were associated with higher odds of developing T2D in a cohort study involving diverse populations .

Case Studies and Data Tables

- Genome-Wide Association Studies (GWAS):

A GWAS identified significant single nucleotide polymorphisms (SNPs) associated with plasma concentrations of C22:0 ceramide. Notably:

| SNP | Association with C22:0 Levels | p-value |

|---|---|---|

| rs4814175 | -3% | 2.83E-11 |

| rs168622 | -10% | 9.94E-09 |

-

Clinical Observations:

A cohort study demonstrated that patients with higher baseline levels of plasma this compound had lower incidences of cardiovascular events over a follow-up period . -

Metabolic Studies:

Experimental models showed that reduced activity of CERS2 led to diminished levels of long-chain ceramides, including C22:0, affecting liver function and overall lipid metabolism .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying C22 Ceramide (d18:1/22:0) in biological samples, and how do their sensitivity and specificity compare?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying ceramides due to its high sensitivity and specificity. For this compound, reverse-phase HPLC coupled with tandem MS (LC-MS/MS) is optimal, using deuterated internal standards (e.g., this compound-d7) to correct for matrix effects . Thin-layer chromatography (TLC) can serve as a preliminary screening tool but lacks precision for low-abundance ceramides .

Q. How does the structural specificity of this compound (d18:1/22:0) influence its biological activity compared to other chain-length ceramides?

- Methodological Answer : The 22-carbon acyl chain and sphingosine backbone (d18:1) confer distinct biophysical properties, such as membrane curvature modulation. Comparative studies should use lipidomic profiling to assess interactions with lipid rafts and mitochondrial membranes. For example, this compound inhibits C16-ceramide channel formation in rat liver mitochondria, a mechanism tested via fluorescence quenching assays and electron microscopy .

Q. What validated cellular or animal models are appropriate for studying this compound’s role in metabolic regulation?

- Methodological Answer : Primary hepatocytes and high-fat-diet-induced rodent models are widely used. In vitro, this compound’s effects on insulin signaling can be evaluated via Akt phosphorylation assays. In vivo, knockout models (e.g., ceramide synthase 2-deficient mice) help isolate C22-specific pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s association with cardiometabolic diseases across epidemiological and experimental studies?

- Methodological Answer : Discrepancies may arise from confounding variables (e.g., diet, genetic background) or analytical bias. Use Mendelian randomization (MR) to assess causal relationships, leveraging GWAS data (e.g., rs117363823 linked to elevated C22:0 ceramide levels ). Experimental validation in isogenic cell lines can clarify context-dependent effects .

Q. What experimental controls are critical when investigating this compound’s pro-apoptotic vs. homeostatic roles in cell fate decisions?

- Methodological Answer : Include ceramide synthase inhibitors (e.g., fumonisin B1) and ceramidase activators (e.g., acid ceramidase) to modulate endogenous levels. Use fluorescent analogs (e.g., BODIPY-C12 ceramide) for real-time tracking. Ensure lipid-free culture media to avoid exogenous interference .

Q. How can multi-omics approaches (e.g., lipidomics, transcriptomics) elucidate this compound’s interaction networks in disease pathogenesis?

- Methodological Answer : Integrate untargeted lipidomics with RNA-seq to identify co-regulated pathways. For example, NetCoupler analysis links C22:0 ceramide to T2D risk via dihydroceramide desaturase 1 (DES1) activity . Spatial omics (MALDI-TOF imaging) can map ceramide distribution in tissues .

Q. What strategies improve reproducibility in studies of this compound’s biophysical properties (e.g., membrane permeability, phase behavior)?

- Methodological Answer : Standardize lipid vesicle preparation (e.g., extrusion vs. sonication) and buffer conditions (pH, ionic strength). Use atomic force microscopy (AFM) or neutron scattering to validate membrane structural changes. Report purity (>98% via HPLC) and storage conditions (-80°C in argon-flushed vials) .

Q. Data Analysis & Interpretation

Q. How should researchers statistically adjust for covariates (e.g., diet, BMI) in observational studies linking this compound to clinical outcomes?

- Methodological Answer : Employ multivariable linear regression with backward elimination, including covariates like LDL-C and vegetable intake (negatively correlated with C22:0 ceramide ). Sensitivity analyses (e.g., E-value estimation) quantify unmeasured confounding .

Q. What computational tools are available to model this compound’s molecular interactions (e.g., with MCSR or mitochondrial proteins)?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS, CHARMM) predict binding affinities and conformational changes. Docking software (AutoDock Vina) can identify interaction sites with MCSR, validated via surface plasmon resonance (SPR) .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?

- Methodological Answer : Deposit raw LC-MS files in repositories (MetaboLights, LipidMAPS) with metadata (column type, ionization mode). Provide synthetic protocols in Supplementary Information, adhering to Beilstein Journal guidelines .

Propiedades

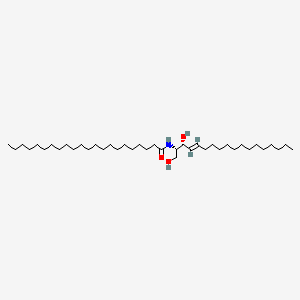

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27888-44-4 | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.